molecular formula C16H15N5OS2 B2637236 8-amino-N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide CAS No. 728885-90-3

8-amino-N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide

Cat. No.: B2637236
CAS No.: 728885-90-3
M. Wt: 357.45
InChI Key: CGZKAACPCABVFG-UHFFFAOYSA-N
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Description

8-amino-N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide is a useful research compound. Its molecular formula is C16H15N5OS2 and its molecular weight is 357.45. The purity is usually 95%.
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Scientific Research Applications

Chemical Derivation and Antibacterial Properties A group of chiral linear 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamides featuring a peptide linkage was synthesized and tested for antimicrobial properties. The structures of these compounds were confirmed through spectroscopic methods and chemical analysis, indicating a focused effort in chemical synthesis and structural elucidation of compounds related to 8-amino-N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide (Khalifa et al., 2016).

Antitumor Applications A series of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids were studied for their cytotoxic activity against various tumor cell lines. The structure-activity relationships were explored, identifying specific modifications that enhanced antitumor potency. Among the derivatives, the trans-3-methoxy-4-methylaminopyrrolidinyl derivative exhibited potent cytotoxic activity, making it a candidate for further development as an antitumor agent (Tsuzuki et al., 2004).

Heterocyclic Derivatives and Mechanistic Insights The synthesis of benzo[b][1,8]naphthyridine-3-carboxamide derivatives and their computational analysis revealed insights into the reaction mechanisms. This approach not only provided a range of substituted compounds but also offered theoretical validation of the synthetic routes, contributing to a deeper understanding of the chemistry involved (Guleli et al., 2019).

Synthetic Pathways and Novel Compounds Research efforts included the synthesis of novel compounds through innovative synthetic pathways. For instance, a one-pot, four-component reaction was developed to create a new class of 1,4-dihydro-1,8-naphthyridine-3-carboxamide derivatives, showcasing the versatility and potential of chemical synthesis in creating diverse and structurally complex molecules (Shaabani et al., 2009).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

These interactions often involve the formation of covalent bonds, hydrogen bonds, or hydrophobic interactions, which can influence the function of the interacting biomolecules .

Cellular Effects

Thiazole derivatives have been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . These effects are likely mediated through the compound’s interactions with cellular biomolecules .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 8-amino-N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide at different dosages in animal models have not been specifically studied. Thiazole derivatives have been studied for their effects at different dosages, including any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives have been studied for their involvement in various metabolic pathways, including any enzymes or cofactors that they interact with .

Transport and Distribution

Thiazole derivatives have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .

Subcellular Localization

Thiazole derivatives have been studied for their subcellular localization and any effects on their activity or function .

Properties

IUPAC Name

5-amino-N-(1,3-thiazol-2-yl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS2/c17-11-9-7-10-12(8-1-4-21(10)5-2-8)19-15(9)24-13(11)14(22)20-16-18-3-6-23-16/h3,6-8H,1-2,4-5,17H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZKAACPCABVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NC5=NC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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